6-Chloro-3-ethynylimidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-3-ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and an ethynyl group at the 3rd position makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethynylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 6-substituted-3-ethynylimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloro-3-ethynylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Chloro-3-methylimidazo[1,2-a]pyridine
Uniqueness
6-Chloro-3-ethynylimidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5ClN2 |
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Molecular Weight |
176.60 g/mol |
IUPAC Name |
6-chloro-3-ethynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H5ClN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h1,3-6H |
InChI Key |
MUIMFAHNYQGCOE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2N1C=C(C=C2)Cl |
Origin of Product |
United States |
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